
Vanillin-13C6
Overview
Description
Vanillin-13C6 is a stable isotope-labeled compound of vanillin, where all six carbon atoms in the vanillin molecule are replaced with the carbon-13 isotopeThis compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vanillin-13C6 can be synthesized through several methods, including the incorporation of carbon-13 labeled precursors in the synthesis of vanillin. One common method involves the use of carbon-13 labeled guaiacol and glyoxylic acid under specific reaction conditions to produce this compound. The reaction typically involves:
Reactants: Carbon-13 labeled guaiacol and glyoxylic acid
Conditions: Acidic or basic medium, controlled temperature, and pressure
Catalysts: Various catalysts can be used to optimize the yield and purity of the product
Industrial Production Methods: Industrial production of this compound is similar to that of regular vanillin but involves the use of carbon-13 labeled starting materials. The process includes:
Extraction: Using carbon-13 labeled lignin or guaiacol
Chemical Synthesis: Involving oxidation and hydrolysis steps
Purification: Through crystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Vanillin-13C6 undergoes various chemical reactions similar to regular vanillin, including:
Oxidation: this compound can be oxidized to vanillic acid using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction of this compound can yield vanillyl alcohol using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, nitric acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products:
Oxidation: Vanillic acid-13C6
Reduction: Vanillyl alcohol-13C6
Substitution: Various substituted vanillin derivatives
Scientific Research Applications
Vanillin-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the biochemical pathways of vanillin in organisms.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of vanillin-based drugs.
Industry: Applied in the food and fragrance industry for quality control and authentication of natural vanilla products .
Mechanism of Action
The mechanism of action of vanillin-13C6 involves its interaction with various molecular targets and pathways:
Cytochrome P450 Enzymes: this compound interacts with cytochrome P450 enzymes, leading to its metabolism through pathways such as aldehyde deformylation, methoxy dealkylation, and acetal formation.
Binding Affinity: Molecular docking studies have shown that this compound has high binding affinities with cytochrome P450 isozymes, stabilizing the enzyme-substrate complex and influencing metabolic pathways
Comparison with Similar Compounds
Vanillin-13C6 can be compared with other similar compounds such as:
Ethyl this compound: Similar in structure but with an ethoxy group instead of a methoxy group, leading to different flavor profiles and reactivity.
Maltol-13C6: Another flavor compound with a different core structure, used in food and fragrance industries.
Ethyl Maltol-13C6: Similar to maltol but with an ethyl group, enhancing its flavor properties.
Uniqueness:
Isotopic Labeling: The carbon-13 labeling in this compound provides unique advantages in tracing and studying metabolic pathways, making it distinct from its non-labeled counterparts
This compound stands out due to its isotopic labeling, which allows for detailed and precise studies in various scientific fields, making it an invaluable tool for researchers.
Biological Activity
Vanillin-13C6 is a stable isotope-labeled derivative of vanillin, a compound widely recognized for its flavoring properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, cellular effects, pharmacokinetics, and applications in scientific research.
Overview of this compound
This compound is the carbon-13 isotopic form of vanillin, which is a phenolic compound primarily found in vanilla beans. It has gained attention not only for its sensory attributes but also for its potential therapeutic benefits. This compound has been studied for its role in antioxidant defense systems and its modulation of various biochemical pathways.
Target of Action
This compound has been shown to interact with key components of the antioxidant defense system, including:
- Catalase
- Superoxide Dismutase (SOD)
- Glutathione
These enzymes play critical roles in neutralizing oxidative stress by scavenging free radicals and restoring cellular homeostasis.
Mode of Action
The compound enhances the activities of antioxidant enzymes, thereby:
- Ameliorating reduced glutathione levels
- Reactivating metabolic pathways such as the pentose phosphate pathway and purine metabolism.
Biochemical Pathways
This compound influences several biochemical pathways, notably:
- Oxidative Stress Response : It helps restore oxidative-depleted metabolites.
- Metabolic Pathways : It is involved in histidine and selenoamino acid metabolism, contributing to overall cellular health.
Cellular Effects
This compound exhibits significant effects on various cell types, influencing:
- Cell Signaling Pathways : Modulating signaling cascades that affect cell survival and proliferation.
- Gene Expression : Regulating the expression of genes involved in stress responses and metabolism .
Pharmacokinetics
Research indicates that this compound enhances the passive transport rate and absorption of drugs with moderate oral bioavailability. Its isotopic labeling allows for detailed tracking in pharmacokinetic studies, providing insights into its metabolism and distribution within biological systems .
Dosage Effects in Animal Models
Studies conducted on animal models have demonstrated that this compound exhibits non-toxic effects at various dosages. In rat models, it was efficiently assimilated and eliminated, suggesting a favorable safety profile .
Applications in Scientific Research
This compound has diverse applications across multiple fields:
Case Studies
- Antioxidant Activity : A study demonstrated that this compound significantly increased the activities of catalase and SOD in liver cells exposed to oxidative stress, highlighting its potential as a protective agent against cellular damage.
- Metabolic Tracing : In metabolic studies using labeled compounds, this compound was traced through various metabolic pathways, revealing its role in enhancing the efficiency of energy production within cells.
- Pharmacokinetic Studies : Research utilizing this compound has provided insights into drug absorption rates when combined with other therapeutic agents, underscoring its utility in developing more effective drug formulations .
Q & A
Basic Research Questions
Q. How is Vanillin-13C6 synthesized, and what analytical techniques are used to confirm its isotopic purity?
this compound is synthesized through isotopic labeling, typically involving the incorporation of carbon-13 atoms into the vanillin structure via precursor molecules enriched with 13C. Key steps include catalytic reactions (e.g., Pd/C-mediated hydrogenation) and purification via recrystallization or chromatography. Isotopic purity is validated using nuclear magnetic resonance (13C NMR) to confirm 13C incorporation and mass spectrometry (MS) to quantify isotopic enrichment (>99% purity). For reproducibility, researchers should document reaction conditions, solvent systems, and purification protocols in detail .
Q. What role does this compound play in quantitative metabolic flux analysis?
As a stable isotope-labeled internal standard, this compound is used to track metabolic pathways in plant and microbial systems. Methodologically, researchers employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify vanillin derivatives in biological matrices. Calibration curves are constructed using serial dilutions of this compound, ensuring correction for matrix effects and ionization efficiency variations. This approach minimizes analytical bias and enhances data reproducibility .
Q. How can researchers verify the absence of unlabeled contaminants in this compound batches?
Contaminant detection requires high-resolution MS (HRMS) to distinguish between 13C-labeled and unlabeled species. For example, a mass shift of +6 Da (due to six 13C atoms) should be observed. Additionally, isotopic ratio analysis via isotope ratio mass spectrometry (IRMS) can detect deviations from expected 13C/12C ratios. Researchers should compare batch data against certified reference materials and report confidence intervals for isotopic purity .
Advanced Research Questions
Q. How can contradictions in isotopic purity data from NMR and MS be resolved during this compound characterization?
Discrepancies often arise from instrumental limitations (e.g., NMR sensitivity vs. MS ionization efficiency). To resolve this:
- Cross-validation : Use orthogonal techniques (e.g., IRMS and elemental analysis) to cross-check results.
- Matrix-matched calibration : Prepare standards in the same solvent/system as samples to account for solvent-induced shifts in NMR.
- Error propagation analysis : Quantify uncertainties in each method and statistically reconcile differences using Bayesian models .
Q. What experimental design considerations are critical when using this compound in tracer studies for lignin biosynthesis research?
- Time-course sampling : Collect samples at multiple time points to capture dynamic flux changes.
- Compartmentalization controls : Use membrane fractionation to distinguish cytoplasmic vs. apoplastic vanillin pools.
- Isotopic dilution correction : Account for natural abundance 13C in control experiments.
- Data normalization : Express results as molar enrichment (%) relative to total vanillin pools to avoid overinterpretation of low-abundance signals .
Q. How can researchers optimize synthetic yields of this compound while minimizing isotopic dilution?
- Precursor selection : Use 13C-enriched guaiacol or ferulic acid to reduce intermediary unlabeled steps.
- Catalyst optimization : Screen transition-metal catalysts (e.g., Ru or Pd) for higher selectivity in demethylation reactions.
- Reaction monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate 13C incorporation and terminate reactions at peak yield.
- Statistical design : Apply response surface methodology (RSM) to model temperature, pressure, and catalyst loading effects on yield .
Q. What are the methodological challenges in integrating this compound into multi-omics studies of plant secondary metabolism?
- Data integration : Align flux data (from 13C labeling) with transcriptomic/proteomic datasets using bioinformatics tools like MetaboAnalyst or XCMS Online.
- Signal-to-noise ratios : Use stable isotope-assisted untargeted metabolomics to distinguish labeled vanillin metabolites from background noise.
- Validation : Confirm pathway predictions via gene knockout/overexpression models and correlate with 13C enrichment patterns .
Q. Methodological Best Practices
- Documentation : Maintain detailed logs of synthetic protocols, including solvent batches, reaction times, and purification steps, to ensure reproducibility .
- Data reporting : Include isotopic purity metrics (e.g., % 13C enrichment ± SD), instrument parameters (e.g., NMR frequency, MS resolution), and statistical analyses in publications .
- Ethical standards : Adhere to open-science principles by sharing raw isotopic datasets in repositories like MetaboLights or GNPS .
Properties
IUPAC Name |
4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i2+1,3+1,4+1,6+1,7+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOOGOJBHIARFG-BOCFXHSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745797 | |
Record name | 4-Hydroxy-3-methoxy(~13~C_6_)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201595-58-6 | |
Record name | 4-Hydroxy-3-methoxy(~13~C_6_)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.